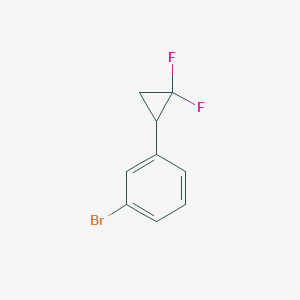

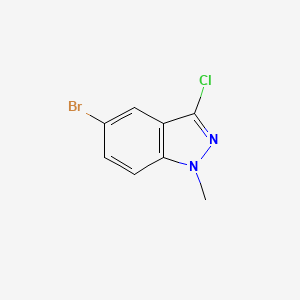

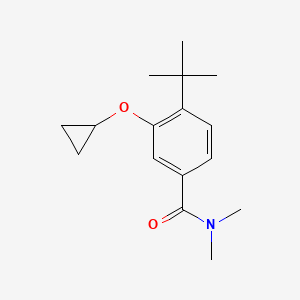

![molecular formula C10H11NS2 B1379112 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine CAS No. 1706453-69-1](/img/structure/B1379112.png)

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine

カタログ番号 B1379112

CAS番号:

1706453-69-1

分子量: 209.3 g/mol

InChIキー: OVIFBSAOZSXSGN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .科学的研究の応用

Synthesis and Applications in Electronics and Optoelectronics

- The compound has been utilized in the development of conjugated organic ligands for halide perovskites, such as 2-(4'-methyl-5'-(5-(3-methylthiophen-2-yl)selenophen-2-yl)-[2,2'-bithiophen]-5-yl)ethan-1-aminium (STm), which when incorporated into a Sn(II)-based two-dimensional perovskite, enhances the operational stability and performance of field-effect transistor and light-emitting diode devices (Wei et al., 2021).

- 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine-based monomers have been synthesized and polymerized into conducting polymers, showing promise in applications like organic thin film transistors due to their semiconductor performance (Chen et al., 2014).

Synthesis and Structural Analysis

- The compound has been involved in the synthesis and structural evaluation of various novel molecules, indicating its role as a versatile intermediate in organic synthesis. For instance, it has been used in synthesizing Schiff bases by condensation with aromatic amines and 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes, leading to novel products characterized by spectroscopic techniques (Benachenhou et al., 2013).

Optical Properties

- Studies have been conducted on the optical properties of derivatives of 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine. For instance, furanic and thiophenic ethane-1,2-diones, closely related compounds, have been synthesized and analyzed for their electron absorption spectra and electronic polarizability, showing the potential of these derivatives in optoelectronic applications (Lukes et al., 2003).

Catalytic and Chemical Transformations

- The compound has been implicated in catalytic transformations, for example, in the synthesis of amines through the hydrogenation of secondary and primary amides, highlighting its potential utility in chemical synthesis processes (Núñez Magro et al., 2007).

特性

IUPAC Name |

1-(5-thiophen-3-ylthiophen-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-7(11)9-2-3-10(13-9)8-4-5-12-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIFBSAOZSXSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2=CSC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide

1243379-95-4

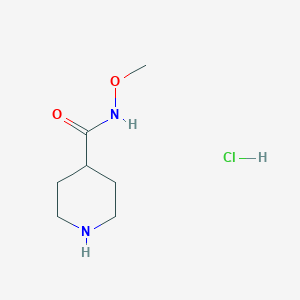

N-methoxypiperidine-4-carboxamide hydrochloride

1426290-51-8

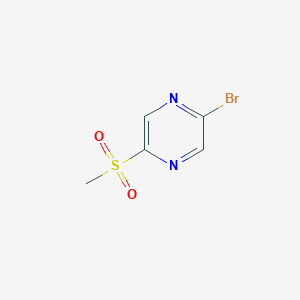

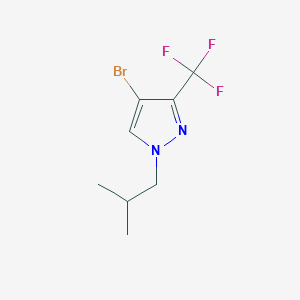

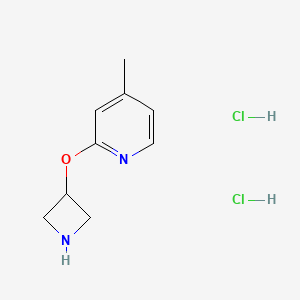

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

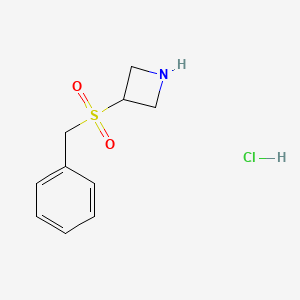

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)